molecular formula C12H12O2 B8395146 4-(Furan-3-yl)-2,6-dimethylphenol

4-(Furan-3-yl)-2,6-dimethylphenol

Cat. No.: B8395146
M. Wt: 188.22 g/mol
InChI Key: BTODDHHYEXAUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-3-yl)-2,6-dimethylphenol is a sophisticated chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and functional materials science. This compound synergistically integrates a furan heterocycle with a 2,6-dimethylphenol unit, both of which are privileged structures in the design of biologically active molecules and organic semiconductors . The furan ring is a prevalent building block in numerous natural products and pharmaceuticals, with derivatives demonstrating a wide spectrum of pharmacological activities, including potential applications in targeting cancer, infectious diseases, and central nervous system disorders . The phenolic component, 2,6-dimethylphenol, is a versatile precursor in polymer science, notably for producing high-performance poly(phenylene oxide) resins, and its derivatives are also explored in drug discovery . In pharmaceutical research, this hybrid molecule serves as a key intermediate for constructing more complex structures. Its structure is amenable to further functionalization via multicomponent reactions (MCRs), which are efficient one-pot methods for generating molecular complexity and diversity from simple starting materials . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by synthesizing and testing libraries of analogs against specific biological targets. While the specific mechanism of action for this exact compound is not yet established, molecules featuring this hybrid architecture have been designed to interact with enzymatic pockets, such as the hydrophobic channel of the HIV-1 reverse transcriptase non-nucleoside inhibitor binding pocket (NNIBP), by engaging in critical π-π and hydrophobic interactions with amino acid residues . In material science, the conjugation between the electron-rich furan and phenol systems may impart desirable electronic properties, making it a candidate for developing organic semiconductors, components for organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(furan-3-yl)-2,6-dimethylphenol

InChI

InChI=1S/C12H12O2/c1-8-5-11(6-9(2)12(8)13)10-3-4-14-7-10/h3-7,13H,1-2H3

InChI Key

BTODDHHYEXAUQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2,6-dimethylphenol and their properties:

Compound Name Substituent/Modification Synthesis Method Key Applications/Properties Biological Activity/Findings
4-(Furan-3-yl)-2,6-dimethylphenol Furan-3-yl at para position One-pot reaction with arylglyoxals Potential antimicrobial, polymer precursors Limited data; furan may enhance reactivity
4-[(Dodecylselanyl)methyl]-2,6-dimethylphenol Dodecylselanyl-methyl group Tandem reaction with formaldehyde and dodecaneselenol Antioxidants, polymer additives Selenium moiety improves oxidative stability
4-[4-(2-Hydroxyethanesulfonyl)-phenylazo]-2,6-dimethylphenol (GJM-503) Azo group with sulfonyl side chain Diazotization and coupling reactions pH-sensitive dyes for medical diagnostics High selectivity in wound pH detection
4-((4-Isopentyloxy)phenyl)diazenyl-2,6-dimethylphenol Azo group with isopentyloxy chain Azo coupling reactions Antimicrobial agents Inhibits S. aureus and L. monocytogenes at low concentrations
2,6-Dimethylphenol (parent compound) Unmodified phenol core Phenol methylation in fluidized beds Polyphenylene oxide (PPO) production, antioxidants Industrial use in high-performance polymers

Key Research Findings

  • Antimicrobial Activity: Azo derivatives of 2,6-dimethylphenol, such as 4-((4-isopentyloxy)phenyl)diazenyl-2,6-dimethylphenol, demonstrate exceptional antibacterial activity against Gram-positive bacteria, with efficacy three times higher than lead compounds .
  • Polymer Synthesis: 2,6-Dimethylphenol is a critical precursor for polyphenylene oxide (PPO), a high-performance polymer used in electronics and automotive industries. The furan-substituted derivative could serve as a novel monomer for functionalized polymers, leveraging furan’s capacity for Diels-Alder reactions .
  • Analytical Chemistry: 2,6-Dimethylphenol derivatives like GJM-503 are employed in pH-sensitive dyes for wound monitoring, highlighting their versatility in biomedical applications .
  • Flavor and Fragrance: 2,6-Dimethylphenol is identified as a flavor compound in tobacco fermentation, contributing to "woody" and "roasted" notes. The furan derivative may impart distinct flavor profiles due to its heterocyclic structure .

Physicochemical and Toxicological Comparisons

  • pKa and Solubility: The unmodified 2,6-dimethylphenol has a pKa of ~9.92, making it moderately acidic .

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